molecular formula C6H6O3 B144294 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone CAS No. 948557-12-8

4-hydroxy-5-methyl-2-methylene-3(2H)-furanone

Cat. No.: B144294
CAS No.: 948557-12-8
M. Wt: 126.11 g/mol
InChI Key: NPMQEIOINVDLMV-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone, also known as 3-Hexen-2-one, is a chemical compound with the formula C7H12O2 . It is an important volatile flavour and aroma component .


Synthesis Analysis

The synthesis of this compound can be achieved from (2R,3R)-tartaric acid through a five-step sequence . The key step involves the formation of (4R,5R)-4,5-diacetyl-2,2-dimethyl-1,3-dioxolane by reaction of methylmagnesium chloride with the corresponding 4,5-bis(dimethylamide) .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey is UTTSDKCNJMWXSK-DAXSKMNVSA-N .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of this compound involves the formation of (4R,5R)-4,5-diacetyl-2,2-dimethyl-1,3-dioxolane by reaction of methylmagnesium chloride with the corresponding 4,5-bis(dimethylamide) .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 128.1690 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Aroma Compound in Foods

4-Hydroxy-5-Methyl-2-Methylene-3(2H)-Furanone and related compounds are key flavor compounds in many fruits and are highly appreciated in the food industry for their attractive sensory properties. They are synthesized through enzymatic steps in fruits and are also products of the Maillard reaction, contributing significantly to the flavor of cooked foodstuffs. This compound is particularly important in the flavoring of strawberry, raspberry, pineapple, and tomato, although the exact biosynthetic route is unknown (Schwab, 2013).

Role in Maillard Reaction

This compound is involved in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned foods their desirable flavor. Studies on the fragmentation of this compound by mass spectrometry have provided insights into the chemical processes that occur during the Maillard reaction, which is fundamental to understanding the formation of flavor and color in cooked foods (Fay, Huynh-Ba, & Blank, 1997).

Potential Antioxidant and Anti-Carcinogenic Properties

Research suggests that compounds like this compound, which occur in foods, might have mutagenic and anti-carcinogenic properties. Some of these compounds are effective anti-carcinogenic agents in animal diets being treated with cancer-inducing compounds. Additionally, they exhibit antioxidant activity comparable to ascorbic acid, indicating potential health benefits (Slaughter, 2007).

Synthesis and Chemical Characterization

Significant efforts have been made in the synthetic preparation of this compound and related compounds, which are applied in industry. Understanding the chemical structure and properties of these compounds is crucial for their application in food flavoring and potentially in other areas like pharmaceuticals (Re, Maurer, & Ohloff, 1973).

Biological Functions and Inter-Organism Signaling

These compounds are believed to function as inter-organism signal molecules in various systems. For example, 5-Methyl-4-Hydroxy-3(2H)-Furanone acts as a male pheromone in certain species and plays a role in deterring fungal growth on fruits. Such functions highlight the ecological and biological significance of these compounds beyond their human uses (Slaughter, 1999).

Properties

IUPAC Name

4-hydroxy-5-methyl-2-methylidenefuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-3-5(7)6(8)4(2)9-3/h8H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMQEIOINVDLMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-5-methyl-2-methylene-3(2H)-furanone
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Reactant of Route 6
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